6-Nitroisoquinolin-1(2H)-one
Overview
Description
6-Nitroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family It is characterized by the presence of a nitro group at the sixth position of the isoquinoline ring and a keto group at the first position
Scientific Research Applications
6-Nitroisoquinolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Materials Science: The compound is used in the development of photoinitiators for polymerization reactions, particularly in the field of photopolymerization.
Biological Studies: It serves as a probe in studying various biological processes, including enzyme inhibition and receptor binding.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroisoquinolin-1(2H)-one typically involves the nitration of isoquinolin-1(2H)-one. One common method includes the reaction of isoquinolin-1(2H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Nitroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 6-Aminoisoquinolin-1(2H)-one.
Substitution: Various substituted isoquinolin-1(2H)-one derivatives.
Oxidation: Oxidized isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 6-Nitroisoquinolin-1(2H)-one in biological systems involves its interaction with cellular targets. For instance, its anticancer activity is mediated through the induction of apoptosis via the activation of caspase enzymes . The compound also affects the cell cycle, leading to cell cycle arrest at specific phases, thereby inhibiting cell proliferation.
Comparison with Similar Compounds
6-Aminoisoquinolin-1(2H)-one: A reduced form of 6-Nitroisoquinolin-1(2H)-one with an amino group instead of a nitro group.
2-Nitroisoquinolin-1(2H)-one: A structural isomer with the nitro group at the second position.
4-Nitroisoquinolin-1(2H)-one: Another isomer with the nitro group at the fourth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific nitro group allows for selective reactions and interactions that are not observed in its isomers or reduced forms.
Properties
IUPAC Name |
6-nitro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-8-2-1-7(11(13)14)5-6(8)3-4-10-9/h1-5H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFJQUBPWKLJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743758 | |
Record name | 6-Nitroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928032-23-9 | |
Record name | 6-Nitroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitro-1,2-dihydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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